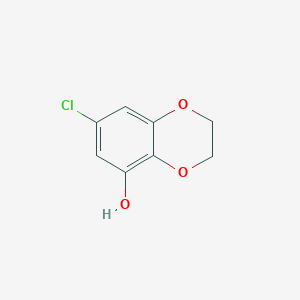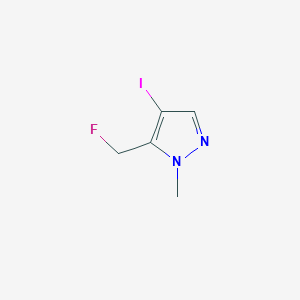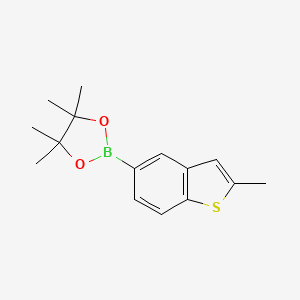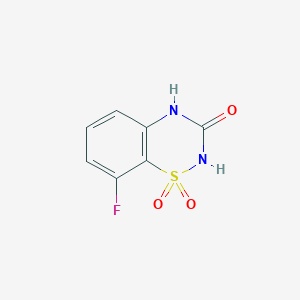
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol, also known as 7-Chloro-2,3-dihydro-1,4-benzodioxin, is a synthetic compound that has been studied for its potential applications in medicine and laboratory experiments. 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol has a range of biochemical and physiological effects, and it has become an important research topic in the scientific community.
Aplicaciones Científicas De Investigación
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential applications in medicine and laboratory experiments. In particular, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential as an anti-inflammatory agent and as an anti-cancer agent. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been studied for its potential as a therapeutic agent for various diseases and disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Mecanismo De Acción
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to interact with multiple targets in the body, including the NF-κB pathway, the ERK pathway, and the PI3K/AKT pathway. It has been found to inhibit the activity of NF-κB, which is involved in the regulation of inflammatory responses, as well as the activity of ERK, which is involved in the regulation of cell proliferation and survival. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to inhibit the activity of PI3K/AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation and inhibit the growth of cancer cells. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has been found to reduce the levels of pro-inflammatory cytokines and to induce apoptosis in cancer cells. It has also been found to reduce the levels of amyloid-β, a protein involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has several advantages for laboratory experiments. It is readily available and can be synthesized in the laboratory. In addition, it is relatively stable and has a low toxicity. However, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol has several limitations for laboratory experiments. It has a short half-life, which makes it difficult to use in long-term experiments. In addition, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol. One potential direction is the development of more effective and selective inhibitors of NF-κB, ERK, and PI3K/AKT pathways. In addition, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol could be further studied for its potential as an anti-inflammatory agent and as an anti-cancer agent. Another potential direction is the development of more effective and selective delivery systems for 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol, which could improve its therapeutic efficacy. Finally, the combination of 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol with other compounds could be explored, as this could potentially lead to the development of more effective treatments for various diseases and disorders.
Métodos De Síntesis
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol-dihydro-1,4-benzodioxin-5-ol can be synthesized through a two-step process. The first step involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol with a base, such as sodium hydroxide, to produce a salt. The second step involves the reaction of the salt with a reducing agent, such as sodium borohydride, to produce 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol.
Propiedades
IUPAC Name |
7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFVOQQFUJMVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid](/img/structure/B6601097.png)



![rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)
![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)





